1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470438-76-5
VCID: VC4170210
InChI: InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H
SMILES: C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl
Molecular Formula: C10H12ClN3O2S
Molecular Weight: 273.74

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride

CAS No.: 2470438-76-5

Cat. No.: VC4170210

Molecular Formula: C10H12ClN3O2S

Molecular Weight: 273.74

* For research use only. Not for human or veterinary use.

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride - 2470438-76-5

Specification

CAS No. 2470438-76-5
Molecular Formula C10H12ClN3O2S
Molecular Weight 273.74
IUPAC Name 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H
Standard InChI Key GAAKGHWHGQGQKT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenyl group (C6H5\text{C}_6\text{H}_5) linked to a methanesulfonamide moiety (CH3SO2NH\text{CH}_3\text{SO}_2\text{NH}), which is further connected to a 1H-pyrazol-4-yl ring. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:

  • Sulfonamide group: Imparts acidity to the NH proton (pKa10\text{p}K_a \sim 10) and enables hydrogen bonding.

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions.

  • Phenyl substituent: Enhances lipophilicity, influencing membrane permeability .

Table 1: Structural Identifiers

PropertyValueSource
CAS Number2470438-76-5
Molecular FormulaC10H12ClN3O2S\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}
IUPAC Name1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl

Synthesis and Optimization

Reaction Pathways

The synthesis typically proceeds via a two-step protocol:

  • Sulfonylation: Reaction of 4-amino-1H-pyrazole with phenylmethanesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C.

  • Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Key Reaction Conditions

  • Temperature: 0–5°C for sulfonylation; room temperature for acidification.

  • Solvents: Ethanol or dimethyl sulfoxide (DMSO) for optimal solubility.

  • Yield: ~65–70% after recrystallization from ethanol/water mixtures .

Physicochemical Properties

Table 2: Spectroscopic Data

TechniqueKey SignalsInterpretation
IR3324 cm1^{-1}, 1670 cm1^{-1}N–H stretch, aromatic C=C
1H NMR^1\text{H NMR}δ 2.59 (s), δ 8.75 (s), δ 9.62 (s)CH3_3, pyrazole-H, NH
MS (ESI+)m/z 237.28 [M–Cl]+^+Molecular ion confirmation

Solubility and Stability

  • Solubility: Soluble in DMSO (50 mg/mL), ethanol (10 mg/mL); insoluble in hexane.

  • Stability: Stable at room temperature for 24 months when stored in airtight containers protected from light .

Chemical Reactivity

Functional Group Transformations

  • Sulfonamide Hydrolysis: Under acidic conditions (HCl, reflux), cleaves to phenylmethanesulfonic acid and 4-aminopyrazole.

  • Pyrazole Alkylation: Reacts with alkyl halides (e.g., methyl iodide) at the pyrazole N1 position, yielding N-alkylated derivatives .

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via sulfonamide O and pyrazole N donors .

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Hydrolysis6M HCl, 100°C, 6hPhenylmethanesulfonic acid + 4-aminopyrazole
AlkylationCH3_3I, K2_2CO3_3, DMFN1-Methylpyrazole sulfonamide

Biological Activity and Applications

Research Applications

  • Lead Compound Optimization: Used as a scaffold for developing COX-2-selective inhibitors .

  • Coordination Complexes: Serves as a ligand in catalytic systems for oxidation reactions .

PrecautionRecommendation
Personal ProtectionGloves, goggles, and respirator in ventilated areas
First AidRinse skin/eyes with water; seek medical attention if ingested
StorageAirtight container at 2–8°C, away from light

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